molecular formula C15H20N4O3S B2846570 (E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate CAS No. 1173501-60-4

(E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Cat. No. B2846570
CAS RN: 1173501-60-4
M. Wt: 336.41
InChI Key: XKSUUXGDGOKRET-FOCLMDBBSA-N
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Description

The compound appears to contain a pyrazole ring and a thiazole ring. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Thiazole, or 1,3-thiazole, is a heterocyclic compound that contains both sulfur and nitrogen; the term ‘thiazole’ also refers to a large family of derivatives .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole and thiazole rings in separate reactions, followed by their connection via the imino linkage. The exact methods would depend on the specific substituents and their compatibility with different reaction conditions .


Molecular Structure Analysis

The molecular structure would be characterized by the presence of the two heterocyclic rings, connected by an imino group (=NH). The ethyl, methyl, and carboxylate groups would provide additional complexity .


Chemical Reactions Analysis

As a complex organic molecule, this compound could participate in a variety of chemical reactions. The reactivity would largely depend on the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include the polarity of the molecule, the presence of charge, and the steric effects of the different substituents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules. If it’s a reagent in a chemical reaction, its mechanism would depend on the nature of the reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, safe handling practices should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals or as a reagent in chemical synthesis .

properties

IUPAC Name

ethyl 2-(2-ethyl-5-methylpyrazole-3-carbonyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-6-19-11(8-9(3)17-19)13(20)16-15-18(5)10(4)12(23-15)14(21)22-7-2/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSUUXGDGOKRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N=C2N(C(=C(S2)C(=O)OCC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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